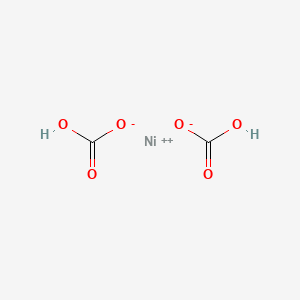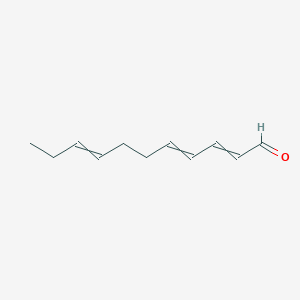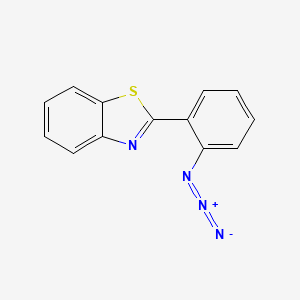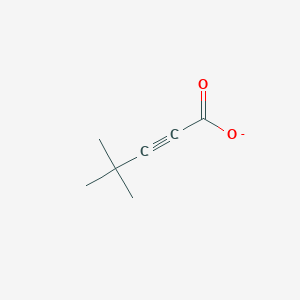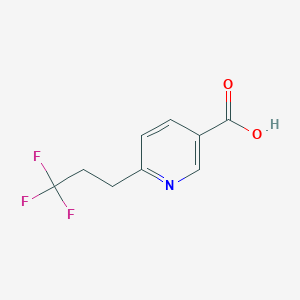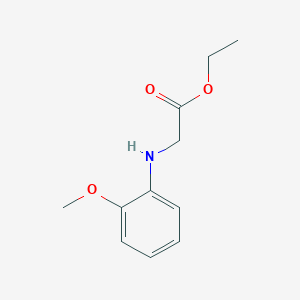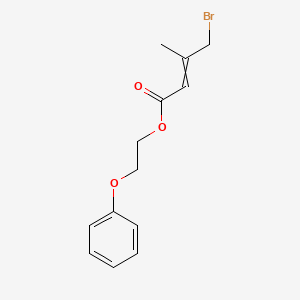![molecular formula C12H24OSi B8524077 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene](/img/structure/B8524077.png)
2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethylsilyl group, and a 4-methylpenta-1,3-dien-2-yloxy moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 4-methylpenta-1,3-dien-2-ol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane, room temperature.
Reduction: LiAlH4, ether, low temperature.
Substitution: Various nucleophiles, solvents like THF or DMF, and mild heating.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Compounds with replaced silyl groups.
Applications De Recherche Scientifique
Chemistry: 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .
Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various organosilicon compounds .
Mécanisme D'action
The mechanism by which tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane exerts its effects involves the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is crucial in multi-step organic synthesis, allowing for selective reactions at other functional groups .
Comparaison Avec Des Composés Similaires
- Tert-butyldimethyl(2-propynyloxy)silane
- Tert-butyldimethyl(tetradeca-2,3-dien-1-yloxy)silane
- Tert-butyldimethyl((4-methyltrideca-2,3-dien-1-yl)oxy)silane
Uniqueness: 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene stands out due to its specific dienyl structure, which imparts unique reactivity and stability compared to other similar compounds. This makes it particularly useful in selective protection strategies in organic synthesis .
Propriétés
Formule moléculaire |
C12H24OSi |
|---|---|
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(4-methylpenta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H24OSi/c1-10(2)9-11(3)13-14(7,8)12(4,5)6/h9H,3H2,1-2,4-8H3 |
Clé InChI |
KZPAGNULEWGMPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


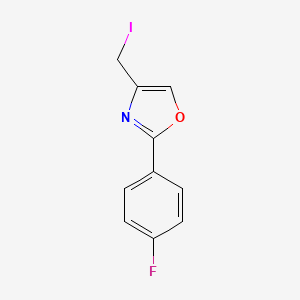
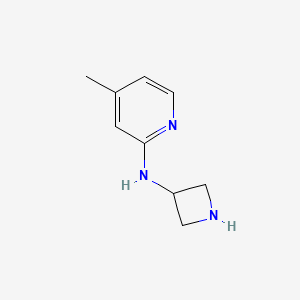
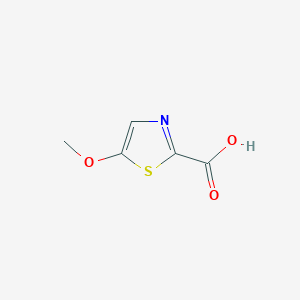
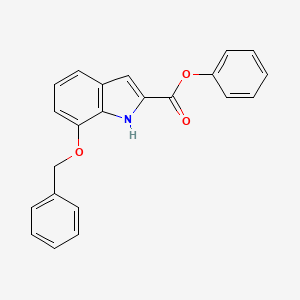
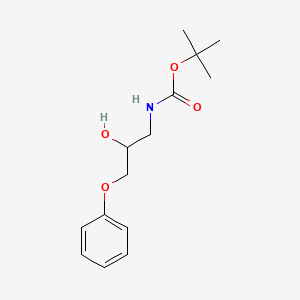
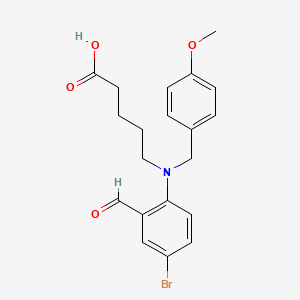
![1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl)ethanone](/img/structure/B8524059.png)
